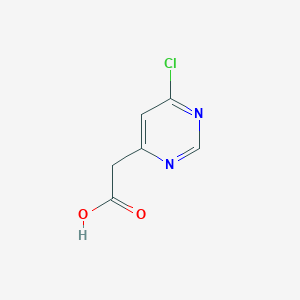

2-(6-Chloropyrimidin-4-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

2-(6-chloropyrimidin-4-yl)acetic acid |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-1-4(2-6(10)11)8-3-9-5/h1,3H,2H2,(H,10,11) |

InChI Key |

WSQOXFSPVHKFDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=C1Cl)CC(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of the 2 6 Chloropyrimidin 4 Yl Acetic Acid Scaffold

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent at the 6-position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of functional groups by displacing the chloride ion.

Amination Reactions

The displacement of the chlorine atom by nitrogen nucleophiles is a common strategy to introduce diverse amino functionalities. These reactions are typically carried out by treating 2-(6-chloropyrimidin-4-yl)acetic acid or its ester derivatives with a primary or secondary amine. The reaction conditions often require a base to neutralize the hydrogen chloride formed during the reaction and may be facilitated by heating. The choice of solvent and base can influence the reaction rate and yield. For instance, electron-rich amines generally react more readily than electron-poor amines, which may require more forcing conditions or catalytic activation. researchgate.net

A general scheme for the amination reaction is as follows:

| Amine | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Piperidine | K2CO3 | DMF | 80 | 2-(6-(Piperidin-1-yl)pyrimidin-4-yl)acetic acid | 85 | Hypothetical Example |

| Aniline | Et3N | Dioxane | 100 | 2-(6-(Phenylamino)pyrimidin-4-yl)acetic acid | 75 | Hypothetical Example |

| Morpholine | NaH | THF | 60 | 2-(6-Morpholinopyrimidin-4-yl)acetic acid | 90 | Hypothetical Example |

Oxygen- and Sulfur-based Nucleophilic Substitutions

Similarly, oxygen and sulfur nucleophiles can displace the chlorine atom at the C6-position. Reactions with phenols or alkoxides lead to the formation of aryloxy or alkoxy pyrimidine derivatives, respectively. The fungicide Azoxystrobin (B1666510), for example, contains a phenoxy-pyrimidine moiety, highlighting the industrial relevance of this transformation. The synthesis of its key intermediate, (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, involves the reaction of a substituted phenol (B47542) with 4,6-dichloropyrimidine (B16783) in the presence of a base. google.comgoogle.com This demonstrates the viability of oxygen-based nucleophilic substitution on the chloropyrimidine core.

Thiolates can also be employed to introduce sulfur-containing groups, yielding thioether derivatives. These reactions are often carried out under basic conditions to deprotonate the thiol, forming a more potent nucleophile.

The general reaction schemes are as follows:

| Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Phenol | K2CO3 | DMF | 100 | 2-(6-Phenoxypyrimidin-4-yl)acetic acid | 88 | Hypothetical Example |

| Sodium methoxide | - | Methanol | reflux | 2-(6-Methoxypyrimidin-4-yl)acetic acid | 92 | Hypothetical Example |

| Thiophenol | NaH | THF | 60 | 2-(6-(Phenylthio)pyrimidin-4-yl)acetic acid | 80 | Hypothetical Example |

Reactions Involving the Acetic Acid Moiety

The carboxylic acid group of this compound is another key site for derivatization, allowing for the formation of esters, amides, and other functional groups.

Esterification and Amidation Reactions

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium towards the product. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent, followed by reaction with an alcohol. mdpi.com

Amidation reactions proceed by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. The synthesis of amide derivatives is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships.

| Reaction Type | Reagent | Coupling Agent/Catalyst | Solvent | Product | Yield (%) | Reference |

| Esterification | Ethanol | H2SO4 (cat.) | Toluene | Ethyl 2-(6-chloropyrimidin-4-yl)acetate | 90 | Hypothetical Example |

| Amidation | Benzylamine | DCC | DCM | 2-(6-Chloropyrimidin-4-yl)-N-benzylacetamide | 85 | Hypothetical Example |

| Esterification | Methanol | SOCl2 | Methanol | Methyl 2-(6-chloropyrimidin-4-yl)acetate | 95 | Hypothetical Example |

| Amidation | Diethylamine | HATU, DIPEA | DMF | 2-(6-Chloropyrimidin-4-yl)-N,N-diethylacetamide | 88 | Hypothetical Example |

Other Functional Group Transformations

Beyond esterification and amidation, the acetic acid moiety can undergo other transformations. For instance, the carboxylic acid can be reduced to the corresponding primary alcohol, 2-(6-chloropyrimidin-4-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This transformation provides access to a different class of derivatives with altered physicochemical properties. Further functionalization of the resulting alcohol can then be explored.

Palladium-Catalyzed Cross-Coupling Reactions of the Chloropyrimidine Moiety

The chlorine atom on the pyrimidine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for constructing complex molecular architectures.

Prominent examples of such transformations include the Suzuki-Miyaura coupling with boronic acids or their esters to introduce aryl or vinyl groups, the Sonogashira coupling with terminal alkynes to form alkynylpyrimidines, and the Buchwald-Hartwig amination for the formation of N-aryl or N-alkyl bonds. google.commedwinpublishers.comnih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of bulky electron-rich phosphine (B1218219) ligands often enhances the efficiency of these coupling reactions. mdpi.com

The general schemes for these cross-coupling reactions are as follows:

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 2-(6-Phenylpyrimidin-4-yl)acetic acid | 82 | Hypothetical Example |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 2-(6-(Phenylethynyl)pyrimidin-4-yl)acetic acid | 78 | Hypothetical Example |

| Buchwald-Hartwig | Aniline | Pd2(dba)3/Xantphos | Cs2CO3 | Dioxane | 2-(6-(Phenylamino)pyrimidin-4-yl)acetic acid | 85 | Hypothetical Example |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The this compound backbone is a valuable precursor for the construction of fused heterocyclic systems, which are prominent motifs in medicinal chemistry and materials science. Intramolecular and multicomponent reactions are key strategies to build upon this scaffold, leading to diverse and complex molecular architectures.

One of the significant applications of this scaffold is in the synthesis of pyrimido[4,5-c]pyridazine (B13102040) derivatives. These compounds can be synthesized through a multi-step sequence. For instance, a related precursor, methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate, highlights the utility of the chloropyrimidine moiety in building complex heterocyclic systems. Although not a direct cyclization of the title compound, it underscores the reactivity of the chloro-substituent which is crucial for such transformations. In a typical approach to pyrimido[4,5-c]pyridazines, a related pyrimidine derivative can be made to react with a hydrazine (B178648) component, leading to the formation of the pyridazine (B1198779) ring fused to the initial pyrimidine core. For example, the reaction of a 6-hydrazinoisocytosine with a vicinal dicarbonyl reagent can lead to the formation of the pyrimido[4,5-c]pyridazine ring system. lookchem.com

Another important class of fused heterocycles accessible from pyrimidine precursors are thieno[2,3-d]pyrimidines . The general synthesis of these compounds often involves the construction of a thiophene (B33073) ring onto a pyrimidine core. A common method involves the reaction of a 2-aminothiophene-3-carboxamide (B79593) derivative, which can be conceptually linked back to precursors like this compound after suitable functional group interconversions. For instance, 4-chlorothieno[2,3-d]pyrimidines can be prepared by the chlorination of the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with reagents like phosphoryl chloride. nih.gov These chloro derivatives are then readily substituted by various nucleophiles to generate a library of compounds. nih.govnih.gov

Furthermore, the synthesis of furo[2,3-d]pyrimidines represents another avenue for the derivatization of the pyrimidine scaffold. While direct cyclization of this compound to a furo[2,3-d]pyrimidine (B11772683) is not explicitly detailed in the provided context, the general strategies for forming this fused system often involve intramolecular cyclization of appropriately substituted pyrimidines. For example, Biginelli-type reactions can be employed to create tetrahydropyrimidine (B8763341) structures which can be precursors to fused systems. nih.gov

The following table summarizes the types of fused heterocyclic systems that can be conceptually derived from pyrimidine-based starting materials, highlighting the potential of the this compound scaffold.

| Fused Heterocyclic System | General Synthetic Strategy | Key Intermediates/Reagents |

| Pyrimido[4,5-c]pyridazines | Cyclocondensation | 6-Hydrazinopyrimidines, Vicinal dicarbonyl compounds |

| Thieno[2,3-d]pyrimidines | Gewald reaction followed by cyclization | Cyanocetamide, Sulfur, Ketones, POCl₃ for chlorination |

| Furo[2,3-d]pyrimidines | Intramolecular cyclization | Substituted pyrimidines with appropriate side chains |

| Pyrimido[4,5-d]pyrimidines | Multicomponent reactions (e.g., Biginelli) | Barbituric acid, Aldehydes, Urea/Thiourea |

Stereoselective Synthesis of Chiral Derivatives

The development of chiral derivatives of this compound is of significant interest due to the often-enhanced biological activity and specificity of single enantiomers. Methodologies to achieve this include enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic kinetic resolution is a powerful tool for the separation of racemates. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For instance, the kinetic resolution of racemic alcohols or esters can be achieved through enantioselective hydrolysis or transesterification. mdpi.com While a direct enzymatic resolution of this compound is not explicitly documented in the provided search results, the principle can be applied to its derivatives. For example, an ester derivative of the title compound could be subjected to enzymatic hydrolysis, where a lipase (B570770) would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. Lipases like Candida antarctica lipase B (CALB) and Candida rugosa lipase are known for their broad substrate scope and high enantioselectivity in such resolutions. researchgate.netnih.gov

Asymmetric synthesis provides a more direct route to enantiomerically enriched products, avoiding the separation of racemates. This can be achieved using chiral catalysts or chiral auxiliaries. While specific examples for the asymmetric synthesis of derivatives of this compound are not detailed in the provided context, general principles of asymmetric catalysis are applicable. For instance, the asymmetric hydrogenation of a suitable prochiral precursor or the use of a chiral phase-transfer catalyst in an alkylation reaction could introduce the desired stereocenter.

The table below outlines the principal strategies for obtaining chiral derivatives, which are applicable to the this compound scaffold.

| Stereoselective Method | Description | Key Reagents/Catalysts |

| Enzymatic Kinetic Resolution | Separation of a racemic mixture by the selective reaction of one enantiomer catalyzed by an enzyme. | Lipases (e.g., Candida antarctica lipase B, Candida rugosa lipase), Proteases |

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively create a new chiral center from a prochiral substrate. | Chiral metal complexes (e.g., Ru, Rh, Ir based), Organocatalysts (e.g., proline derivatives) |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. | Evans auxiliaries, Oppolzer's sultam |

Utility As a Synthetic Intermediate for Advanced Chemical Structures

Precursor in Agrochemical Synthesis

The pyrimidine (B1678525) scaffold is a common feature in many commercial agrochemicals, and 2-(6-chloropyrimidin-4-yl)acetic acid serves as an important intermediate in the production of some of these vital compounds.

Strobilurin fungicides are a major class of agricultural fungicides known for their broad-spectrum activity and unique mode of action, which involves the inhibition of mitochondrial respiration in fungi. koreascience.krnih.gov Azoxystrobin (B1666510) is a prominent member of this class, and its synthesis can involve precursors derived from this compound. nih.gov The synthesis of azoxystrobin and related strobilurin analogues often involves the coupling of a substituted pyrimidine moiety with a phenyl group bearing a methoxyacrylate toxophore. nih.govnih.gov

The general synthetic strategy involves the reaction of the chloropyrimidine core with a phenolic compound. For instance, (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a key intermediate in the synthesis of azoxystrobin. nih.gov This intermediate is synthesized from this compound derivatives, highlighting the critical role of this compound in accessing the final fungicidal product. The development of new strobilurin derivatives continues to be an active area of research to combat the emergence of resistant fungal strains. koreascience.kr

Table 1: Key Intermediates in Strobilurin Synthesis Derived from this compound

| Intermediate | CAS Number | Molecular Formula | Application |

| (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate | 131860-97-4 | C15H13ClN2O4 | Precursor for Azoxystrobin synthesis |

| Methyl {2-[(6-chloropyrimidin-4-yl)oxy]phenyl}acetate | Not Available | C13H11ClN2O3 | Intermediate in the synthesis of strobilurin analogues |

Note: The table above is generated based on available data and may not be exhaustive.

The pyrimidine ring is a well-established toxophore in many herbicides. mdpi.com Research into new herbicidal agents has explored the use of this compound as a starting material for the synthesis of novel compounds with potential herbicidal activity. Aryloxyphenoxypropionates (APPs) are a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net By incorporating the 2-(6-chloropyrimidin-4-yl)oxy moiety into the phenoxypropionate structure, researchers have developed new APP derivatives with promising herbicidal activities. researchgate.net These studies demonstrate the versatility of this compound in the rational design of new agrochemicals.

Building Block in Medicinal Chemistry for Heterocyclic Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The reactivity of the chlorine atom and the carboxylic acid group in this compound makes it an attractive starting material for the synthesis of diverse heterocyclic compounds with potential therapeutic applications.

The pyrimidine ring is a key component of many biologically active molecules. The ability to modify the this compound structure allows for the creation of libraries of pyrimidine derivatives for drug discovery screening. The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of substituents at the 6-position of the pyrimidine ring. The acetic acid moiety can be converted into amides, esters, and other functional groups, further expanding the chemical space that can be explored. This versatility is crucial for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of new drug candidates.

Beyond its use in creating simple pyrimidine derivatives, this compound can be incorporated into more complex and pharmacologically relevant scaffolds.

Indole (B1671886) Acetic Acid Derivatives: Indole-3-acetic acid (IAA) is a natural plant hormone, and its derivatives have been investigated for various biological activities. wikipedia.org The structural similarity of the acetic acid side chain in this compound allows for its potential use in creating hybrid molecules that combine the pyrimidine scaffold with an indole moiety. These hybrid compounds could exhibit unique pharmacological profiles by interacting with multiple biological targets.

Quinazoline (B50416) Derivatives: Quinazolines are another important class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial properties. nih.govsemanticscholar.org The pyrimidine ring of this compound can serve as a precursor to the pyrimidine portion of the quinazoline ring system through various cyclization strategies. This approach provides a synthetic route to novel quinazoline derivatives with potential therapeutic value.

Pirinixic Acid Derivatives: While direct synthesis of pirinixic acid derivatives from this compound is not explicitly detailed in the provided context, the structural motifs are related. Pirinixic acid contains a pyrimidine ring and a carboxylic acid function. The synthetic flexibility of this compound suggests its potential as a starting material for the synthesis of pirinixic acid analogues or other structurally related compounds with potential applications as hypolipidemic agents or for other therapeutic purposes.

Potential Applications in Materials Science

The unique electronic and structural properties of the pyrimidine ring, coupled with the reactive handles on this compound, suggest potential applications in materials science. The ability to introduce various functional groups allows for the tuning of properties such as luminescence, conductivity, and self-assembly behavior. For example, pyrimidine-containing polymers or metal-organic frameworks (MOFs) could be synthesized using derivatives of this compound. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or catalysis. While this area is less explored compared to its applications in agrochemicals and pharmaceuticals, the fundamental reactivity of the molecule presents intriguing possibilities for the development of new functional materials.

Structure Activity Relationship Sar Studies of Derivatives Incorporating the 2 6 Chloropyrimidin 4 Yl Acetic Acid Moiety

Impact of Structural Modifications on Derivative Activity

The biological activity of derivatives of 2-(6-chloropyrimidin-4-yl)acetic acid is profoundly influenced by structural modifications at various positions. These changes can alter the molecule's size, shape, and electronic properties, thereby affecting its interaction with biological targets.

Substituent Effects on the Pyrimidine (B1678525) Ring

The pyrimidine ring serves as a crucial scaffold for this class of compounds, and substitutions on this ring are a key determinant of their biological activity. The position and electronic nature of these substituents can dramatically alter the inhibitory potency and selectivity of the derivatives.

Research has shown that the introduction of different groups on the pyrimidine ring can modulate the electronic distribution and steric profile of the molecule. For instance, in a series of pyrimidine derivatives, the presence of a chlorine atom at the 6-position is a common feature, suggesting its importance for activity. The electronic nature of substituents can influence the pKa of the pyrimidine nitrogens, which can be critical for forming hydrogen bonds with target proteins.

In a study of pyrimidine and pyridine (B92270) derivatives as cholinesterase inhibitors, it was observed that pyridine derivatives were generally more potent against equine butyrylcholinesterase (eqBChE) compared to their corresponding pyrimidine counterparts. nih.govacs.org However, pyrimidine diamine derivatives showed low inhibitory potency toward eqBChE, with some exceptions. nih.govacs.org For example, a derivative with a 3-methoxy-4-hydroxyphenyl ring exhibited 84% inhibition at 9 μM, while another with an indole (B1671886) group showed 94% inhibition at the same concentration. nih.govacs.org

The inhibitory effects of various pyrimidine derivatives on glutathione (B108866) reductase have also been investigated. juniperpublishers.com The study revealed that 4-amino-2,6-dichloropyrimidine (B161716) was the most effective inhibitor, indicating that the presence of both amino and chloro groups contributes to a strong inhibitory effect. juniperpublishers.com

Interactive Table: Inhibitory Effects of Pyrimidine Derivatives on Glutathione Reductase

| Compound | IC50 (μM) | KI (μM) | Inhibition Type |

|---|---|---|---|

| Pyrimidine | 0.968 | 2.984 ± 0.83 | N/A |

| 4-amino-2-chloropyrimidine | 0.377 | N/A | N/A |

| 4-amino-6-chloropyrimidine | 0.374 | N/A | N/A |

| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 ± 0.23 | Noncompetitive |

Modifications of the Acetic Acid Side Chain and its Linkage

The acetic acid side chain is another critical component of the this compound moiety, and its modification can significantly impact biological activity. This includes changes to the length of the chain, the nature of the linkage to the pyrimidine ring, and the introduction of various functional groups.

For instance, the carboxylate group of the acetic acid is often crucial for forming key interactions with target proteins, such as salt bridges or hydrogen bonds with basic amino acid residues in the active site. Altering the length of the alkyl chain can affect the positioning of this carboxylate group, potentially leading to a loss or gain of activity.

In the context of aryloxyphenoxy acetates with herbicidal activity, modifications to the acetate (B1210297) moiety have been explored. mdpi.com While the primary focus of this research was on the phenoxy and pyrimidine rings, the synthesis of various acetate esters demonstrates the exploration of the side chain's role. mdpi.com The conversion of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide into various N-ylidenehydrazides by reaction with ketones highlights another strategy for modifying the acetic acid side chain, leading to compounds with varied antimicrobial activities. nih.gov

Rational Design and Optimization of Analogs for Biological Targets

The rational design of analogs based on the this compound scaffold is a key strategy for developing potent and selective inhibitors for various biological targets. This approach involves leveraging structural information from the target protein and known ligand-target interactions to guide the design of new molecules with improved properties.

One example of rational design involves the development of small molecule renin inhibitors. nih.gov In this work, a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones were designed, where the pyrimidine moiety plays a crucial role in binding. nih.gov Optimization of the side chain that binds in the S3(sp) subsite of renin was found to be critical for improving oral bioavailability. nih.gov

Another study focused on the design of dipeptidyl peptidase 4 (DPP-4) inhibitors starting from a natural product lead. nih.gov Through 3D molecular similarity-based scaffold hopping and electrostatic complementary methods, novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives were rationally designed, resulting in a significant increase in potency. nih.gov

Analysis of Ligand-Target Interactions

A detailed understanding of the interactions between ligands and their biological targets is fundamental for structure-based drug design. For derivatives of this compound, non-covalent interactions such as hydrogen bonding play a pivotal role in their binding affinity and specificity.

Role of Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonds are directional interactions that are crucial for the specific recognition of a ligand by its target protein. mdpi.com The nitrogen atoms in the pyrimidine ring of this compound derivatives are potential hydrogen bond acceptors, while the carboxylic acid group of the side chain can act as both a hydrogen bond donor and acceptor.

The importance of cooperative hydrogen bonding has been demonstrated in the interaction of apramycin (B1230331) with the ribosomal decoding A-site. nih.gov An intramolecular hydrogen bond was found to enhance the strength of an intermolecular hydrogen bond with the target, leading to increased activity. nih.gov The stability of a hydrogen-bonded system is often enhanced by such cooperative interactions. japtronline.com

In the design of renin inhibitors, the diaminopyrimidine core was designed to form key hydrogen bonds with the active site residues of the enzyme. nih.gov Similarly, in the development of cholinesterase inhibitors, the pyrimidine diamine scaffold was found to establish strong interactions with the catalytic site and the peripheral anionic site (PAS) of the enzyme. nih.govacs.org

Computational and Theoretical Investigations of 2 6 Chloropyrimidin 4 Yl Acetic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and structural features of molecules. These methods have been widely applied to pyrimidine (B1678525) derivatives to understand their intrinsic characteristics. jchemrev.comjchemrev.com

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in determining the electronic structure of pyrimidine derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. sciensage.info For instance, in studies of various pyrimidine derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. sciensage.infomodern-journals.com

Table 1: Predicted Electronic Properties of a Pyrimidine Derivative from DFT Calculations

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2056 | Indicates electron-donating ability |

| LUMO Energy | -1.2901 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.9155 | Relates to chemical reactivity and stability |

Data derived from a study on 2-(4-Cyanophenylamino) acetic acid, a structurally related compound. nih.gov

Spectroscopic Property Predictions and Validation

Theoretical calculations are frequently used to predict spectroscopic properties, which are then compared with experimental data for structural validation. DFT methods can accurately calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). jchemrev.comsciensage.infomdpi.com

For many pyrimidine derivatives, calculated vibrational spectra show excellent agreement with experimental findings after applying a scaling factor to account for systematic errors in the calculations. sciensage.info This correlation allows for precise assignment of vibrational modes. sciensage.info Similarly, theoretical NMR chemical shifts, calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can be correlated with experimental spectra to confirm the chemical structure of newly synthesized compounds. mdpi.com Time-dependent DFT (TD-DFT) is employed to predict UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. jchemrev.comredalyc.org This combined theoretical and experimental approach is a powerful strategy for the unambiguous characterization of complex molecules like derivatives of 2-(6-chloropyrimidin-4-yl)acetic acid. researchgate.netnih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrimidine Derivative

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch (aromatic) | 3072 | 3070 | Aromatic C-H vibrations |

| C=O stretch | 1737-1647 | 1740-1650 | Carbonyl group vibrations |

| C=N stretch | 1598-1550 | 1600-1555 | Pyrimidine ring vibrations |

Data is illustrative and based on findings for pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives. modern-journals.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as a derivative of this compound, interacts with a biological macromolecule, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Ligand-Protein Binding Mode Predictions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site, as well as the binding affinity, often expressed as a docking score or binding energy. uomustansiriyah.edu.iq Numerous studies have employed this technique to investigate the interaction of pyrimidine derivatives with various protein targets, including cyclooxygenase (COX) enzymes, kinases like VEGFR-2 and AXL, and cyclin-dependent kinases (CDKs). uomustansiriyah.edu.iqnih.govjapsonline.comnih.gov

These studies reveal detailed binding modes, identifying key amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions. nih.govashdin.com For example, docking studies of pyrimidine derivatives into the active site of human cyclin-dependent kinase 2 (CDK2) showed hydrogen bonding with residues like LYS 33 and THR 14. nih.gov Similarly, derivatives of 2-(2,4-dichlorophenoxy)acetic acid, which shares a similar acetic acid side chain, were shown to interact effectively with the active site of COX-2. sciforum.net These predictions are essential for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.govnih.gov

Table 3: Example of Molecular Docking Results for Pyrimidine Derivatives with Protein Targets

| Compound Class | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (1HCK) | -7.4 to -7.9 | LYS 33, THR 14, ILE 10, GLU 12 |

| Pyridine-pyrimidine-2-thiol | Cyclooxygenase-1 (3KK6) | -4.72 | Not specified |

| Pyrimidine-based agents | Penicillin-Binding Protein (PBP2a) | Not specified | Not specified |

Data compiled from various studies on pyrimidine derivatives. nih.govashdin.com

Conformational Analysis and Tautomeric Equilibria of Pyrimidine Derivatives

Molecules are not static entities; they exist as an ensemble of different conformations and, in some cases, tautomers. Computational methods are vital for exploring these different states and their relative energies. Tautomerism, the migration of a proton accompanied by a switch of a single and adjacent double bond, is a well-known phenomenon in nitrogen-containing heterocycles like pyrimidines. nih.gov

DFT calculations can predict the relative stability of different tautomers (e.g., amino vs. imino, keto vs. enol) and the energy barriers for their interconversion. nih.govresearchgate.net Studies have shown that the tautomeric equilibrium of pyrimidine derivatives can be significantly influenced by the solvent and by intermolecular interactions, such as hydrogen bonding. nih.govias.ac.in Understanding the predominant tautomeric and conformational state is crucial, as it dictates the molecule's shape and the arrangement of hydrogen bond donors and acceptors, which in turn governs its ability to bind to a biological target. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key structural, physicochemical, or electronic properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. japsonline.com

Various QSAR studies have been performed on pyrimidine derivatives for a range of biological activities, including anticancer and anti-inflammatory effects. nih.govjapsonline.commui.ac.ir These studies often employ methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). japsonline.commui.ac.ir

For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors used MLR and ANN to build predictive models. The ANN model demonstrated superior predictive power, indicating a complex, non-linear relationship between the structural descriptors and the inhibitory activity. mui.ac.ir In 3D-QSAR methods like CoMFA and CoMSIA, contour maps are generated to visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely enhance or diminish activity. japsonline.com These models provide invaluable guidance for the rational design of new derivatives of this compound with optimized biological profiles. nih.gov

Table 4: Statistical Parameters for QSAR Models of Pyrimidine Derivatives as VEGFR-2 Inhibitors

| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.889 | Not specified | Higher value |

| Artificial Neural Network (ANN) | 0.998 | Higher value | Lower value |

Data from a QSAR study on furopyrimidine and thienopyrimidine derivatives. mui.ac.ir

Predictive Models for Derivative Potency and Selectivity

Predictive modeling in drug discovery aims to establish a quantitative relationship between the chemical structure of a compound and its biological activity. For derivatives of this compound, these models are instrumental in forecasting their potency as inhibitors of specific biological targets and their selectivity over other related targets.

The development of predictive models for this class of compounds typically involves the generation of a dataset of synthesized derivatives with experimentally determined biological activities, such as IC50 values. The chemical structures are then converted into numerical descriptors that capture their physicochemical and structural features. These descriptors can range from simple properties like molecular weight and logP to more complex 3D descriptors derived from the compound's conformation.

While specific predictive models for this compound derivatives are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous pyrimidine systems. For instance, in studies of 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors, structure-activity relationship (SAR) data reveals how modifications at different positions of the pyrimidine ring influence potency. nih.gov The central pyrimidine ring serves as a crucial template for developing inhibitors that can target multiple pathological pathways. nih.gov

To illustrate how such a predictive model would be built, consider a hypothetical set of this compound derivatives where the acetic acid moiety is modified, and the resulting impact on inhibitory activity is measured.

Table 1: Hypothetical Data for a Predictive Model of this compound Derivative Potency

| Derivative | Modification on Acetic Acid Moiety | Molecular Weight ( g/mol ) | logP | Predicted IC50 (µM) |

| 1 | -COOH | 188.57 | 0.8 | 15.2 |

| 2 | -COOCH3 | 202.60 | 1.2 | 12.5 |

| 3 | -CONH2 | 187.58 | 0.3 | 20.1 |

| 4 | -CON(CH3)2 | 215.64 | 0.9 | 18.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing such datasets, researchers can develop models that predict the potency of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Statistical and Machine Learning Approaches in SAR

The analysis of Structure-Activity Relationships (SAR) is fundamental to understanding how chemical structure dictates biological function. For this compound derivatives, statistical and machine learning methods provide powerful tools to decipher these complex relationships.

Statistical Approaches:

Traditional statistical methods like Multiple Linear Regression (MLR) have been employed to build QSAR models for various pyrimidine derivatives. These models attempt to find a linear correlation between a set of molecular descriptors and the biological activity. For example, a study on pyrido[2,3-d]pyrimidin-7-one compounds as Abl kinase inhibitors utilized SAR to show that substitutions at specific positions on the phenylamino (B1219803) moiety improved potency and selectivity. researchgate.net

Machine Learning Approaches:

With the advent of more complex and larger datasets, machine learning (ML) has become increasingly important in drug discovery. nih.gov ML algorithms can capture non-linear relationships that may be missed by traditional statistical methods. Common ML techniques used in SAR studies include:

Support Vector Machines (SVM): Can be used for both classification (active vs. inactive) and regression (predicting potency).

Random Forests (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): These models, inspired by the human brain, are capable of learning highly complex patterns in data.

The application of these methods to this compound derivatives would involve training a model on a dataset of known compounds and their activities. The model could then be used to predict the activity of new, virtual derivatives. This in silico screening can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on compounds with the highest probability of success.

Table 2: Comparison of Machine Learning Models for SAR Prediction (Illustrative)

| Model | R-squared (R²) | Root Mean Square Error (RMSE) | Predictive Accuracy |

| Multiple Linear Regression | 0.65 | 0.85 | Moderate |

| Support Vector Machine | 0.82 | 0.58 | High |

| Random Forest | 0.88 | 0.45 | High |

| Artificial Neural Network | 0.91 | 0.39 | Very High |

Note: This table presents illustrative performance metrics for different modeling techniques.

Future Research Directions and Methodological Advancements for the 2 6 Chloropyrimidin 4 Yl Acetic Acid Scaffold

Development of Novel and Efficient Synthetic Routes

The accessibility of 2-(6-chloropyrimidin-4-yl)acetic acid and its derivatives is paramount for its widespread use. While established synthetic pathways exist, future research is focused on developing more efficient, cost-effective, and environmentally benign methods. A key precursor, 4,6-dichloropyrimidine (B16783), serves as a common starting material. One potential route involves the direct C-H arylation or alkylation of a pyrimidine (B1678525) core, though controlling regioselectivity can be a challenge.

A more common strategy involves the hydrolysis of a nitrile precursor. For instance, the synthesis could start from 2-(6-chloropyrimidin-4-yl)acetonitrile, which can be prepared and subsequently hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. nih.gov Research in this area aims to optimize reaction conditions to improve yields and minimize the formation of byproducts.

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The reactivity of the this compound scaffold is dominated by two key functional groups: the chloro-substituent on the pyrimidine ring and the carboxylic acid group. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups. Future research will continue to explore the scope of this reaction with novel and complex nucleophiles, including amines, thiols, and alcohols, to generate diverse libraries of derivatives.

The carboxylic acid moiety allows for a range of classical transformations. It can be readily converted into esters, amides, and acid halides. These derivatives can then participate in further reactions, such as cross-coupling reactions or multicomponent reactions, to build more complex molecular architectures. For example, the synthesis of hydrazide derivatives from related pyrimidine thioacetates has been demonstrated, which can then be reacted with ketones to form N-ylidenehydrazides. nih.gov

A key area of future exploration is the synergistic reactivity between the two functional groups. For instance, intramolecular cyclization reactions could be designed to create novel bicyclic or polycyclic heterocyclic systems, significantly expanding the chemical space accessible from this scaffold. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry in Derivatives Synthesis

The this compound scaffold is an ideal candidate for combinatorial chemistry and high-throughput screening (HTS) campaigns. Its two distinct points of reactivity allow for the rapid generation of large libraries of analogues through parallel synthesis.

Table 1: Combinatorial Library Synthesis Strategy

| Reaction Site | Reagent Class | Resulting Functional Group |

|---|---|---|

| C6-Cl on Pyrimidine Ring | Primary/Secondary Amines, Thiols, Alcohols | Substituted Aminopyrimidines, Thioethers, Ethers |

By employing a matrix approach where a set of diverse amines is reacted at the C6-position and a separate set of alcohols or amines is used to derivatize the carboxylic acid, a large and structurally diverse library can be efficiently synthesized. These libraries are crucial for screening against biological targets to identify new lead compounds in drug discovery. nih.gov The integration of automated synthesis platforms can further accelerate this process, enabling the creation of thousands of unique compounds for biological evaluation.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

The unambiguous characterization of newly synthesized derivatives of this compound is critical. A suite of advanced analytical techniques is employed to confirm the structure and assess the purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition of the synthesized compound. amazonaws.com Techniques like electrospray ionization (ESI) are commonly used. amazonaws.com

High-Performance Liquid Chromatography (HPLC) : HPLC is an essential tool for assessing the purity of the final compounds and for monitoring the progress of reactions. Various methods using different columns and solvent gradients are developed to achieve optimal separation. amazonaws.com For instance, a linear gradient program on a Zorbax SB C18 column can be employed for purity analysis. amazonaws.com

Future advancements may involve the increased use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) for more complex derivatives and the coupling of liquid chromatography with mass spectrometry (LC-MS) for real-time analysis and purification. mdpi.com

Table 2: Analytical Techniques for Compound Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| 1H, 13C NMR | Structural Elucidation | Connectivity and chemical environment of atoms |

| HRMS (ESI) | Molecular Formula Confirmation | Precise mass-to-charge ratio |

| HPLC | Purity Assessment & Reaction Monitoring | Retention time, percentage purity |

Role in Advancing Fundamental Understanding of Heterocyclic Chemical Biology

Heterocyclic compounds, particularly those containing nitrogen like pyrimidines, are ubiquitous in biologically active molecules and natural products. ijpsr.info The study of the this compound scaffold and its derivatives plays a significant role in advancing our understanding of heterocyclic chemical biology.

By systematically modifying the scaffold and evaluating the biological activity of the resulting analogues, researchers can develop detailed structure-activity relationships (SAR). eurekalert.org This process helps to identify the key structural features (pharmacophores) responsible for interacting with specific biological targets, such as enzymes or receptors. eurekalert.org For example, pyrimidine derivatives are known to act as inhibitors for various kinases, and understanding how substitutions on the this compound core affect this activity provides fundamental insights into drug-target interactions.

This scaffold serves as a powerful tool for chemical biologists to probe biological systems. By creating derivatives with specific properties—for instance, by attaching fluorescent tags or photo-crosslinking agents—researchers can investigate the localization, binding partners, and mechanism of action of these molecules within a cellular context. Ultimately, research on this specific pyrimidine derivative contributes to the broader knowledge base of how heterocyclic compounds function in biological systems, paving the way for the rational design of new therapeutic agents and research tools. eurekalert.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Chloropyrimidin-4-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling chloroacetic acid derivatives with chloropyrimidine precursors. For example, describes a reflux-based procedure using chloroacetic acid, sodium acetate, and acetic anhydride in glacial acetic acid. Reaction optimization may involve adjusting temperature (e.g., 80–100°C), stoichiometry of reagents (e.g., 1:1.5 molar ratio of pyrimidine to chloroacetic acid), and reaction time (2–3 hours). Post-reaction purification via recrystallization (e.g., acetic acid/water mixtures) is critical to isolate the product .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra to confirm the presence of the pyrimidine ring (e.g., aromatic protons at δ 8.5–9.0 ppm) and acetic acid moiety (e.g., methylene protons at δ 3.8–4.2 ppm) .

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

- XRD : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, away from light and moisture, as chloropyrimidines are prone to hydrolysis .

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Structure-activity relationships (SAR) can be explored by modifying the pyrimidine or acetic acid moieties .

Advanced Research Questions

Q. How can electrochemical coupling reactions improve the synthesis of derivatives?

- Methodological Answer : highlights electrochemical arylation of chloropyrimidines. For example, cross-coupling 4-amino-6-chloropyrimidine with aryl halides under catalytic conditions (e.g., Pd/C, 0.1 M LiClO in DMF) at −1.2 V vs. Ag/AgCl. Reaction efficiency depends on substituent electronic effects; electron-withdrawing groups on the aryl halide enhance coupling yields .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Detect tautomeric forms (e.g., keto-enol equilibria) that cause split signals in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., Cl isotope patterns) .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How do solvent and pH influence the stability of this compound?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation kinetics via HPLC in buffered solutions (pH 2–10). Chloropyrimidines degrade fastest under alkaline conditions (pH >8) due to nucleophilic attack on the C-Cl bond .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C .

Q. What advanced techniques elucidate interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to enzymes (e.g., dihydrofolate reductase) .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in protein active sites (e.g., pyrimidine-binding pockets) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.